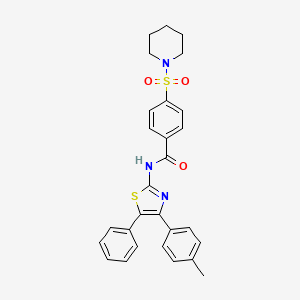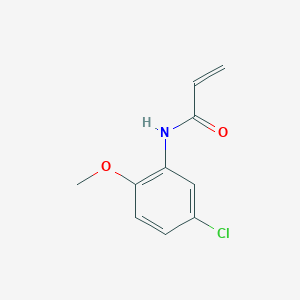
3-Phenyl-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-Phenyl-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea” is a compound that contains a 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold . THIQ is an important structural motif of various natural products and therapeutic lead compounds . THIQ-based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of THIQ derivatives has garnered significant attention due to their broad range of applications . Traditional approaches to the synthesis of C(1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of THIQ with various nucleophiles have been explored .Scientific Research Applications
Antidepressant Activity
The compound has a triazole unit, which is found in a wide variety of promising drugs pertaining to diversified therapeutic applications, including antidepressants . The triazole nucleus is present as a central structural component in a number of drug classes .
Antipsychotic Activity
The triazole unit in the compound is also associated with antipsychotic activity . This suggests that the compound could potentially be used in the treatment of psychiatric disorders .
Antihistamine Activity
The compound’s triazole unit is associated with antihistamine activity . This suggests that it could potentially be used in the treatment of allergic reactions .
Antifungal Activity
The compound’s triazole unit is associated with antifungal activity . This suggests that it could potentially be used in the treatment of fungal infections .
Anticancer Activity
The compound’s triazole unit is associated with anticancer activity . This suggests that it could potentially be used in the treatment of cancer .
Antioxidant Activity
The compound’s triazole unit is associated with antioxidant activity . This suggests that it could potentially be used in the prevention of diseases associated with oxidative stress .
Anti-inflammatory Activity
The compound’s triazole unit is associated with anti-inflammatory activity . This suggests that it could potentially be used in the treatment of inflammatory conditions .
Antituberculosis Activity
The compound “3-Phenyl-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea” can be used for further chemical optimization and biological research to find non-toxic antituberculosis agents with a novel mechanism of action .
properties
IUPAC Name |
1-phenyl-3-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c20-16(18-13-6-2-1-3-7-13)19-15-8-4-5-12-11-17-10-9-14(12)15/h1-8,17H,9-11H2,(H2,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJUMRRTDBONLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=CC=C2)NC(=O)NC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[2-[1-(2-Ethoxyphenyl)tetrazol-5-yl]sulfanylacetyl]amino]benzoic acid](/img/structure/B2373779.png)
![1-[(6-Chloro-3-pyridinyl)methyl]-4-(2,6-dimethylphenyl)piperazine](/img/no-structure.png)
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2373782.png)


![4-{[3-(4-ethylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}-N-(3-methoxypropyl)piperazine-1-carboxamide](/img/structure/B2373790.png)
![(1S,7S,8R)-Bicyclo[5.2.0]nonane-8-carboxylic acid](/img/structure/B2373793.png)
![N-[2-(dimethylamino)ethyl]-1-[3-(phenylthio)pyrazin-2-yl]piperidine-4-carboxamide](/img/structure/B2373794.png)

![1-[4-[(E)-2-(2-chlorophenyl)ethenyl]sulfonyl-1,4-diazepan-1-yl]ethanone](/img/structure/B2373798.png)
![1,6,7-Trimethyl-3-(1-methyl-2-oxopropyl)-8-(2-phenylethyl)-1,3,5-trihydro-4-im idazolino[1,2-h]purine-2,4-dione](/img/structure/B2373799.png)